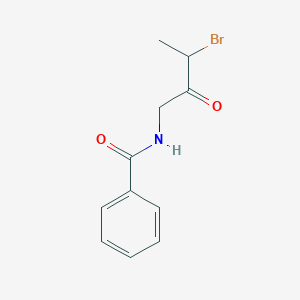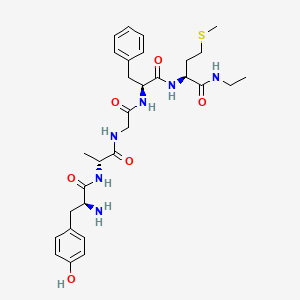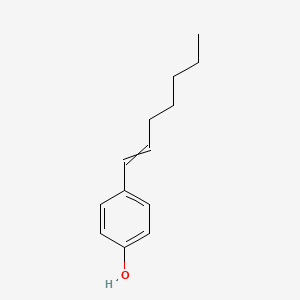
4-(Hept-1-EN-1-YL)phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Hept-1-EN-1-YL)phenol is an organic compound that belongs to the class of phenols. Phenols are characterized by the presence of a hydroxyl group (-OH) attached to an aromatic hydrocarbon group. This particular compound has a heptenyl group attached to the fourth carbon of the phenol ring, making it unique in its structure and properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Hept-1-EN-1-YL)phenol can be achieved through various methods. One common approach involves the nucleophilic aromatic substitution reaction. This method typically requires an aryl halide as the starting material, which undergoes substitution with a nucleophile under specific conditions . Another method involves the Ullmann reaction, where p-bromoanisole and imidazole are used as raw materials, and the reaction is carried out under the conditions of a catalyst, alkali, and a reaction solvent .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as extraction, crystallization, and purification to obtain the final product.
化学反応の分析
Types of Reactions
4-(Hept-1-EN-1-YL)phenol undergoes various chemical reactions, including:
Oxidation: Phenols can be oxidized to form quinones, which are important intermediates in various chemical processes.
Reduction: Reduction reactions can convert phenols into cyclohexanols or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include chromic acid and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly used under acidic or basic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Cyclohexanols and other reduced forms.
Substitution: Halogenated, nitrated, or sulfonated phenols.
科学的研究の応用
4-(Hept-1-EN-1-YL)phenol has various applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.
Biology: Studied for its potential biological activities and interactions with enzymes and proteins.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
作用機序
The mechanism of action of 4-(Hept-1-EN-1-YL)phenol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl group in the phenol ring can form hydrogen bonds with active sites of enzymes, influencing their activity. Additionally, the heptenyl group may interact with hydrophobic pockets in proteins, affecting their function .
類似化合物との比較
Similar Compounds
4-(Hept-1-yl)phenol: Similar structure but with a saturated heptyl group instead of the unsaturated heptenyl group.
4-Hexylresorcinol: Contains a hexyl group and two hydroxyl groups on the phenol ring.
Uniqueness
4-(Hept-1-EN-1-YL)phenol is unique due to the presence of the unsaturated heptenyl group, which imparts distinct chemical and physical properties. This structural feature can influence its reactivity, solubility, and interactions with biological molecules, making it a valuable compound for various applications.
特性
CAS番号 |
70139-37-6 |
|---|---|
分子式 |
C13H18O |
分子量 |
190.28 g/mol |
IUPAC名 |
4-hept-1-enylphenol |
InChI |
InChI=1S/C13H18O/c1-2-3-4-5-6-7-12-8-10-13(14)11-9-12/h6-11,14H,2-5H2,1H3 |
InChIキー |
DRAVTYHHOIJUOB-UHFFFAOYSA-N |
正規SMILES |
CCCCCC=CC1=CC=C(C=C1)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Phenol, 3-[1-methyl-2-(triethoxysilyl)ethoxy]-](/img/structure/B14470618.png)
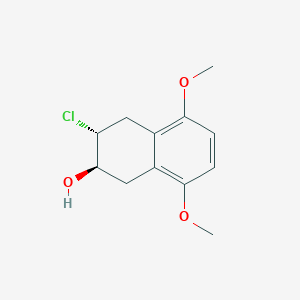
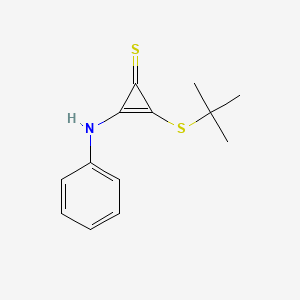
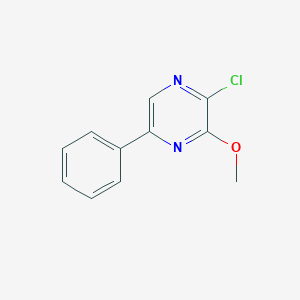
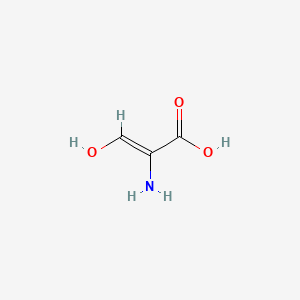
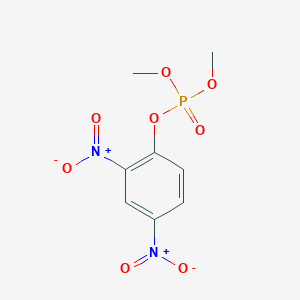
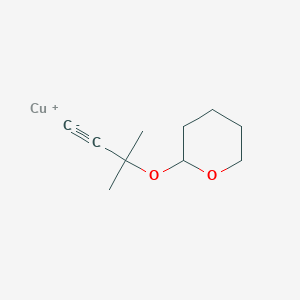
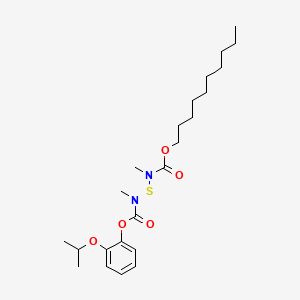
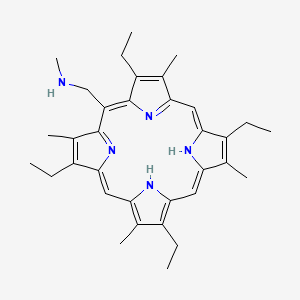
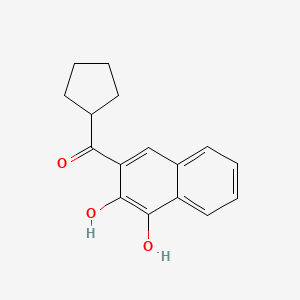
![7,8-Dioxabicyclo[4.2.1]nonane](/img/structure/B14470682.png)
![9-(4-Bromobutoxy)-7H-furo[3,2-g][1]benzopyran-7-one](/img/structure/B14470684.png)
